

An In-depth Technical Guide to 1,2,3-Trichloro-5-nitrobenzene

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Compound of Interest

Compound Name: 3,4,5-Trichloronitrobenzene

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This technical guide provides a comprehensive overview of 1,2,3-trichloro-5-nitrobenzene, also commonly known by its non-IUPAC name, **3,4,5-trichloronitrobenzene**. This document details its chemical and physical properties, synthesis protocols, and its role as a key intermediate in the synthesis of pharmacologically active molecules.

Chemical and Physical Properties

1,2,3-Trichloro-5-nitrobenzene is a chlorinated and nitrated aromatic compound. Its key properties are summarized in the table below for easy reference.

Property	Value	Reference(s)
IUPAC Name	1,2,3-trichloro-5-nitrobenzene	[1][2]
Synonyms	3,4,5-Trichloronitrobenzene, 5-Nitro-1,2,3-trichlorobenzene	[3][4]
CAS Number	20098-48-0	[2][3]
Molecular Formula	C ₆ H ₂ Cl ₃ NO ₂	[1][2][3]
Molecular Weight	226.44 g/mol	[1][2][3]
Appearance	Pale-yellow crystals or yellow crystalline solid	[1][4][5]
Melting Point	68-71 °C	[3][5]
Boiling Point	288 °C (estimate)	[3]
Density	1.807 g/cm ³	[1][3]
Solubility	Insoluble in water; Slightly soluble in chloroform and methanol	[1][3][5][6]
SMILES	<chem>C1=C(C=C(C(=C1Cl)Cl)Cl)--INVALID-LINK--[O-]</chem>	[1]
InChI	InChI=1S/C6H2Cl3NO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H	[1]

Synthesis of 1,2,3-Trichloro-5-nitrobenzene

A common laboratory-scale synthesis of 1,2,3-trichloro-5-nitrobenzene involves the diazotization of 2,6-dichloro-4-nitroaniline followed by a Sandmeyer-type reaction.

Materials:

- 2,6-dichloro-4-nitroaniline

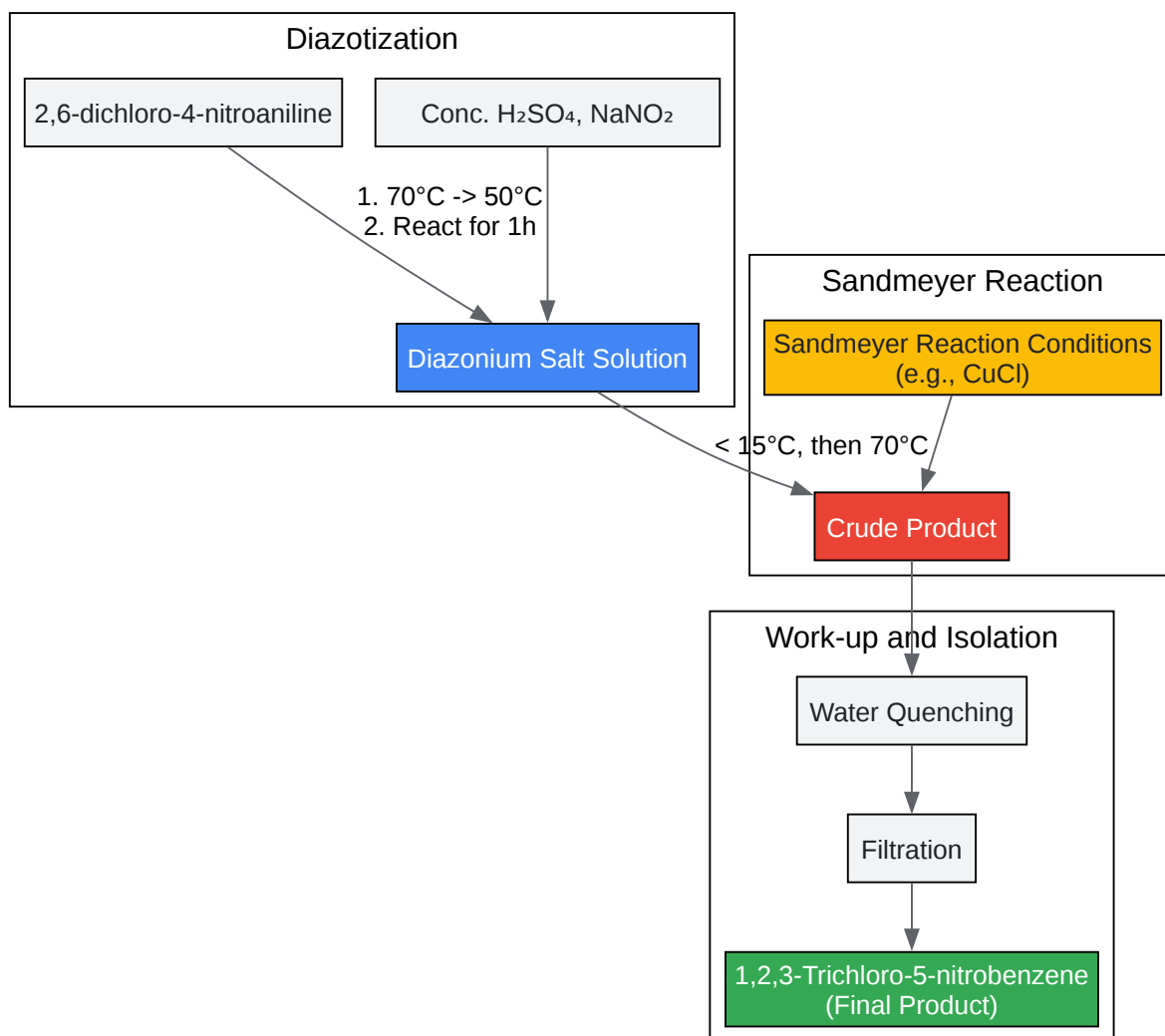
- 98% Concentrated sulfuric acid
- Sodium nitrite
- Glacial acetic acid
- Water

Procedure:

- Diazotization:
 - To a reaction flask at 20 °C, add 96 g of 98% concentrated sulfuric acid.
 - Slowly add 7.2 g of sodium nitrite with stirring.
 - Heat the mixture to 70 °C until the sodium nitrite is completely dissolved.
 - Cool the solution to 50 °C.
 - Add 20 g of 2,6-dichloro-4-nitroaniline all at once and maintain the reaction at this temperature for 1 hour.
 - After the reaction is complete, cool the mixture to 5 °C.
 - Slowly add 27.3 g of glacial acetic acid dropwise to form the diazonium salt solution.
- Sandmeyer Reaction:
 - In a separate reaction flask, prepare a solution for the Sandmeyer reaction (details of the copper catalyst were not specified in the source but are typical for such reactions).
 - Slowly add the previously prepared diazonium salt solution dropwise to the second reaction flask under rapid stirring, ensuring the temperature is maintained below 15 °C.
 - After the addition is complete, continue the reaction for 1 hour.
 - Increase the temperature to 70 °C and continue the reaction for an additional hour.

- Work-up and Isolation:
 - Cool the reaction mixture to room temperature.
 - Pour the mixture into a 2L reaction flask and add 60 g of water while stirring.
 - After stirring for 30 minutes, filter the resulting solid.
 - The collected solid is 1,2,3-trichloro-5-nitrobenzene. The reported yield is 98.5% with a purity of 98.3% as determined by HPLC.[\[5\]](#)

Synthesis of 1,2,3-Trichloro-5-nitrobenzene

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Caption: Workflow for the synthesis of 1,2,3-trichloro-5-nitrobenzene.

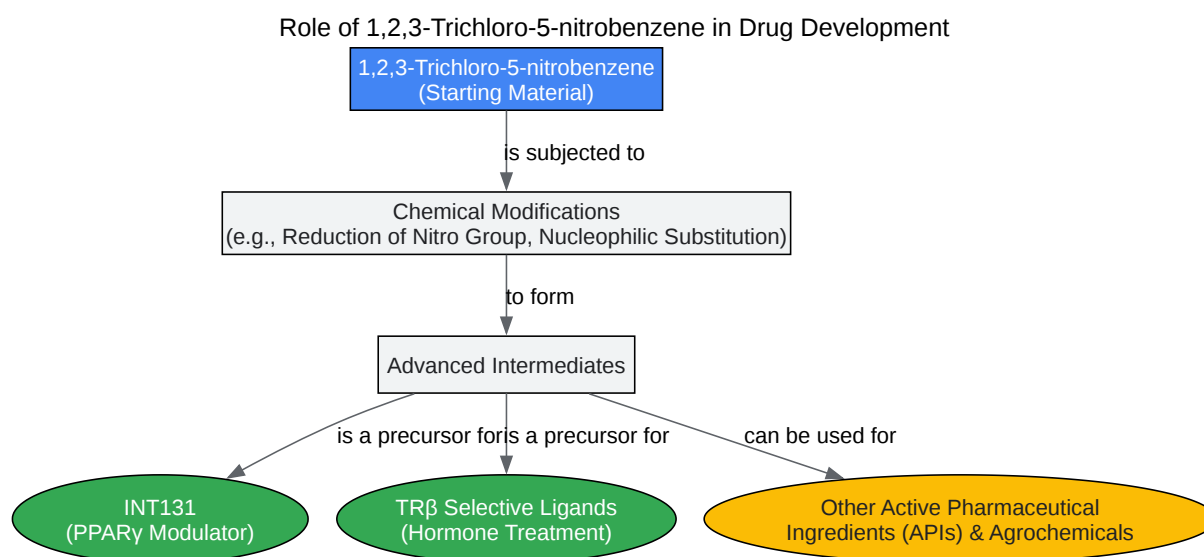
Role in Pharmaceutical Synthesis

1,2,3-Trichloro-5-nitrobenzene is a valuable intermediate in the synthesis of more complex and biologically active molecules. Its utility stems from the presence of multiple reactive sites that allow for further chemical transformations.

Notable applications include its use as a precursor in the synthesis of:

- INT131: A peroxisome proliferator-activated receptor gamma (PPAR γ) modulator that regulates insulin sensitivity.[\[3\]](#)[\[5\]](#)
- Thyroid Hormone Receptor β (TR β) Selective Ligands: These are investigated for use in hormone treatments.[\[3\]](#)

The nitro group can be reduced to an amine, which can then undergo a variety of reactions, while the chlorine atoms can be substituted via nucleophilic aromatic substitution, although this is less favorable for the meta-substituted nitro group.[\[7\]](#)



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Caption: Role of 1,2,3-trichloro-5-nitrobenzene as a synthetic intermediate.

Safety and Handling

Hazard Summary:

- Causes skin and eye irritation.[3]
- May be harmful if inhaled, ingested, or absorbed through the skin.[6]
- Absorption into the body can lead to the formation of methemoglobin, which in sufficient concentrations causes cyanosis.[1][6]
- When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[6]

Reactivity Profile:

- Incompatible with strong bases and strong oxidizing agents.[5][6]

Handling and Storage:

- Store in a refrigerator in a tightly sealed container.[6]
- Use with adequate ventilation and minimize dust generation.[8]
- Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[3] A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended when handling the neat chemical.[6]

Spill Management:

- For small spills, dampen the solid material with water and transfer it to a suitable container. [1][6]
- Use absorbent paper dampened with water to clean up any remaining material.[1]
- Seal contaminated clothing and absorbent paper in a vapor-tight plastic bag for disposal.[1][6]
- Wash all contaminated surfaces with a soap and water solution.[1][6]
- Isolate the spill area for at least 25 meters for solids.[1][6]

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